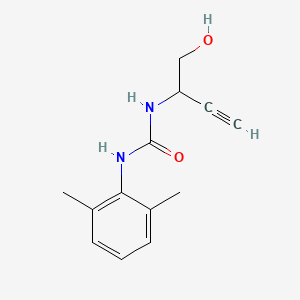
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 6 positions, and a hydroxybutynyl group attached to the nitrogen atom of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and propargyl alcohol.
Formation of Isocyanate: 2,6-Dimethylaniline is reacted with phosgene to form 2,6-dimethylphenyl isocyanate.
Urea Formation: The isocyanate is then reacted with 1-hydroxybut-3-yn-2-amine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea involves its interaction with specific molecular targets. The hydroxybutynyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The phenyl group may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,6-Dimethylphenyl)-3-(1-hydroxyprop-2-yn-2-yl)urea: Similar structure but with a shorter alkyne chain.
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-2-yn-2-yl)urea: Similar structure but with a different position of the hydroxy group.
Uniqueness
1-(2,6-Dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea is unique due to the specific positioning of the hydroxy and alkyne groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(1-hydroxybut-3-yn-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-11(8-16)14-13(17)15-12-9(2)6-5-7-10(12)3/h1,5-7,11,16H,8H2,2-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQIWSKTTRJAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(CO)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
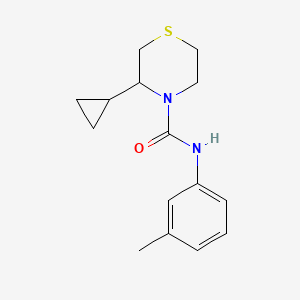
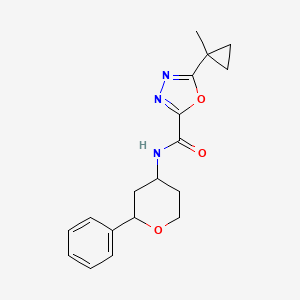
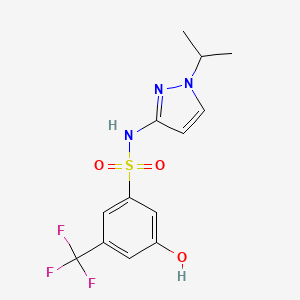
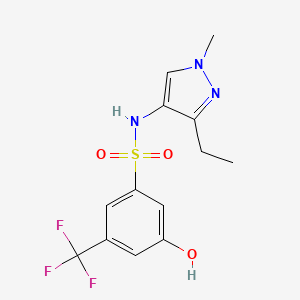

![N-[5-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B6751198.png)
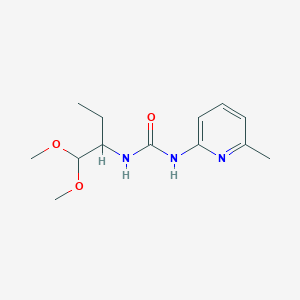
![2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl cyclopropanecarboxylate](/img/structure/B6751213.png)
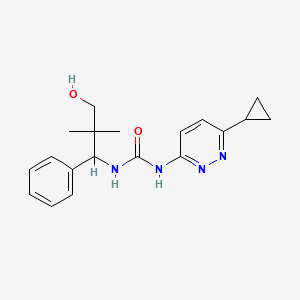
![1-(2,5-Dimethylpyrazol-3-yl)-3-[[1-(hydroxymethyl)cyclobutyl]-phenylmethyl]urea](/img/structure/B6751225.png)
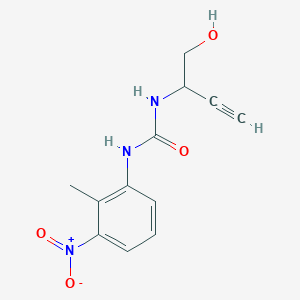
![1-(5-fluoropyridin-2-yl)-3-[1-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)ethyl]urea](/img/structure/B6751234.png)
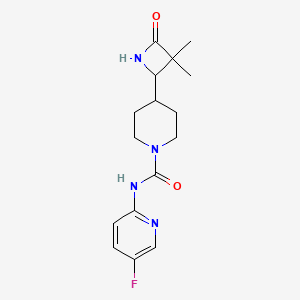
![2-[(6-Methylpyridin-2-yl)carbamoylamino]ethyl acetate](/img/structure/B6751249.png)
